(r)-Salmeterol
Description
Properties
CAS No. |
135271-47-5 |
|---|---|
Molecular Formula |
C25H37NO4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m0/s1 |
InChI Key |
GIIZNNXWQWCKIB-VWLOTQADSA-N |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Origin of Product |
United States |
Enantioselective Synthesis and Innovative Methodologies for R Salmeterol
Chemical Enantioselective Synthesis Pathways
Chemical synthesis routes to (R)-Salmeterol have evolved to incorporate sophisticated asymmetric transformations as the key stereochemistry-determining steps. These pathways often build the core β-aryl ethanolamine (B43304) structure by creating the chiral hydroxyl group with high enantiomeric purity, thus avoiding the separation of enantiomers at a later stage.
Asymmetric reduction of a prochiral ketone precursor is one of the most direct and widely explored strategies for establishing the chiral center of this compound. This approach involves the use of chiral catalysts or reagents to stereoselectively deliver a hydride to one face of the carbonyl group.
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a prominent method for the enantioselective reduction of prochiral ketones. wikipedia.orgdbpedia.org This reaction utilizes a chiral oxazaborolidine catalyst, which, when activated by borane (B79455) (BH₃), forms a complex that coordinates with the ketone substrate. wikipedia.orgyoutube.comorganic-chemistry.org This coordination orients the ketone in a sterically defined manner, forcing the hydride transfer from the borane to occur selectively to one face of the carbonyl, thereby producing a chiral alcohol with high enantiomeric excess. youtube.comorganic-chemistry.org
The mechanism involves the initial coordination of borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. youtube.com This step enhances the Lewis acidity of the catalyst's endocyclic boron atom, which then coordinates to the ketone at the sterically more accessible lone pair. youtube.com The hydride is then transferred via a six-membered ring transition state. youtube.com The synthesis of non-racemic salmeterol (B1361061) has been described involving the enantioselective reduction of a phenacyl bromide to the corresponding bromohydrin using a CBS–oxazaborolidine catalyst. rsc.org This approach is recognized as a key asymmetric synthetic method for optically active 2-amino-1-phenylethanol (B123470) derivatives like this compound. researchgate.net
Table 1: Key Features of Chiral Oxazaborolidine Catalysis
| Feature | Description |
|---|---|
| Reaction Type | Enantioselective ketone reduction |
| Catalyst | Chiral Oxazaborolidine (e.g., Me-CBS) |
| Reducing Agent | Borane (BH₃) or its complexes (e.g., BH₃•THF) |
| Key Advantage | High enantioselectivity for a wide range of ketones. organic-chemistry.orgsynarchive.com |
| Mechanism | Catalyst-borane complex formation, coordination to ketone, and face-selective intramolecular hydride transfer. youtube.com |
A mild and efficient enantioselective route to this compound has been developed using an asymmetric reduction of a phenacyl phenylglycinol derivative. rsc.orgrsc.org This method employs sodium borohydride (B1222165) in the presence of calcium chloride to achieve high stereoselectivity through chelation control. rsc.org The reduction of the key ketone intermediate with NaBH₄–CaCl₂ is rapid, often completing in just 10 minutes. rsc.org
The high stereoselectivity is attributed to the formation of a chelate between the calcium ion, the carbonyl oxygen, and the oxygen of the adjacent hydroxyl group in the substrate. This rigid conformation directs the hydride attack from the less hindered face, leading to the desired erythro-amino diol. In the absence of metal chlorides like CaCl₂, the reduction with sodium borohydride alone results primarily in the undesired threo-isomer. rsc.org Following the stereoselective reduction, the synthesis is completed through reductive amination and subsequent hydrogenolysis to remove the chiral auxiliary, yielding this compound with an enantiomeric excess greater than 95%. rsc.org
Table 2: Research Findings on NaBH₄–CaCl₂ Asymmetric Reduction for this compound Synthesis
| Parameter | Details | Reference |
|---|---|---|
| Substrate | Phenacyl phenylglycinol derivative | rsc.org |
| Reagent System | Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) | rsc.org |
| Key Principle | Chelation-controlled stereoselective reduction | rsc.org |
| Reaction Time | ~10 minutes | rsc.org |
| Outcome | High stereoselectivity towards the erythro isomer | rsc.org |
| Final Product ee | >95% | rsc.org |
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone. wikipedia.org When rendered asymmetric, it becomes a powerful tool for synthesizing chiral β-nitro alcohols, which are versatile precursors to β-amino alcohols—the core structure of this compound. researchgate.netwikipedia.org
Table 3: Asymmetric Henry Reaction in this compound Synthesis
| Catalyst System | Reactants | Key Intermediate | Enantiomeric Excess (ee) | Reference |
|---|
Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) is another effective strategy for the enantioselective reduction of ketones. nih.govdiva-portal.org This method typically uses a stable and readily available hydrogen source, such as formic acid or its salts (e.g., sodium formate), to reduce a prochiral ketone to a chiral alcohol in the presence of a chiral rhodium catalyst. researchgate.netdiva-portal.orgrsc.org
In one synthetic route to this compound, the key chiral alcohol intermediate was prepared via Rh-catalyzed ATH. researchgate.net The reaction employed chiral ligands such as (S,S)-PEG-BsDPEN or (S,S)-TsDPEN with a rhodium center, using sodium formate (B1220265) as the hydrogen donor under mild conditions. researchgate.net This step effectively sets the stereochemistry of the hydroxyl group, which is then carried through the subsequent steps to afford the final this compound product. The versatility of ATH allows for high functional group tolerance and can be performed on a gram scale without losing efficiency. nih.gov
Table 4: Research Findings on Rh-Catalyzed ATH for a Key this compound Intermediate
| Catalyst Component | Description | Reference |
|---|---|---|
| Metal | Rhodium (Rh) | researchgate.net |
| Chiral Ligand | (S,S)-PEG-BsDPEN or (S,S)-TsDPEN | researchgate.net |
| Hydrogen Source | Sodium formate | researchgate.net |
| Reaction Conditions | Mild | researchgate.net |
| Application | Synthesis of the key chiral alcohol intermediate for this compound | researchgate.net |
An innovative and highly convergent synthesis of this compound has been developed utilizing a diastereoselective oxy-Michael addition as the key step. thieme-connect.com This strategy involves the addition of an oxygen-based nucleophile to an activated alkene, such as a nitroolefin. thieme-connect.comrsc.org
Table 5: Key Components of the Diastereoselective Oxy-Michael Addition Route
| Component | Chemical Identity | Role | Reference |
|---|---|---|---|
| Chiral Auxiliary | (S)-6-methyltetrahydropyran-2-ol | Source of stereocontrol | thieme-connect.com |
| Michael Acceptor | β-substituted nitroolefin | Precursor to the saligenin portion | thieme-connect.com |
| Key Reaction | Oxy-Michael Addition | Forms the C-O bond and sets the stereocenter | thieme-connect.com |
Chiral Auxiliary Applications in Stereoselective Synthesis
The use of chiral auxiliaries is a classical and effective strategy to induce stereoselectivity in the synthesis of this compound. This approach involves covalently bonding a chiral molecule to a substrate to direct a subsequent reaction, after which the auxiliary is removed.
A notable application involves the diastereoselective reduction of a ketone intermediate. researchgate.net In one pathway, a chiral auxiliary is employed to guide the reduction, thereby establishing the required stereocenter. researchgate.net For instance, a strategy using (R)-2-phenylglycinol as a chiral auxiliary has been described for the synthesis of related chiral amino acids, demonstrating the principle of using such auxiliaries to control stereochemistry through the formation of diastereomeric intermediates that can be separated. nih.gov Another approach employed a chiral auxiliary to direct a diastereoselective reduction as a key step after installing the saligenin core of the molecule. researchgate.net The diastereomers formed after the key reaction are typically separable via chromatography, allowing for the isolation of the desired precursor, which is then carried forward to yield this compound upon removal of the auxiliary. nih.gov
| Chiral Auxiliary Strategy | Key Reaction | Outcome |
| (R)-phenylglycinol based | Strecker reaction | Formation of separable diastereomers (2:1 mixture) nih.gov |
| Undisclosed Auxiliary | Diastereoselective reduction | Introduction of desired stereochemistry at the β-carbon researchgate.net |
Reductive Amination Protocols for Chiral Amine Formation
Reductive amination is a cornerstone in the synthesis of this compound, serving as a powerful method for constructing the critical C-N bond of the ethanolamine side chain. researchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the target amine. harvard.edu This method is widely favored in the pharmaceutical industry, accounting for a significant portion of C-N bond-forming reactions due to its efficiency and operational simplicity. researchgate.net
In the synthesis of this compound, a chiral amino alcohol precursor is often subjected to reductive amination. researchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option that is effective for reducing iminium ions in the presence of other carbonyl groups. harvard.eduorgsyn.org This protocol is valued for its high functional group tolerance and for proceeding without the release of highly toxic byproducts. harvard.edu The process is adaptable to a wide range of aliphatic and aromatic aldehydes and ketones with primary and secondary amines. harvard.edu
| Reagent | Substrates | Key Features |
| Sodium Triacetoxyborohydride | Aldehyde/Ketone and Amine | Mild, highly selective for iminium ions, high yield, broad functional group tolerance. harvard.eduorgsyn.org |
| Sodium Cyanoborohydride | Aldehyde/Ketone and Amine | Effective at controlled pH (3-4), but reagent and byproducts are highly toxic. harvard.edu |
Development of Efficient Multi-step Synthetic Sequences
The industrial production of this compound necessitates synthetic routes that are not only stereoselective but also efficient, practical, and scalable. Researchers have developed several multi-step sequences starting from readily available materials.
A four-step synthesis has also been reported, starting from 2-acetoxy-5-(2-bromoacetyl)benzyl acetate (B1210297) and N-benzyl-6-(4-phenylbutoxy)-1-hexylamine. google.com This sequence involves the formation of a ketone intermediate, followed by hydrolysis, asymmetric reduction to establish the chiral center, and a final deprotection step to yield this compound. google.com This method is noted for its mild reaction conditions, high yield, and good stereoselectivity, making it suitable for industrial application. google.comscispace.com
| Starting Material | Key Step | Overall Yield | Enantiomeric Excess (ee) | Reference |
| 3-bromo salicylaldehyde | Asymmetric Henry Reaction (Cu(II)-sparteine) | 39% | 95% | researchgate.net |
| Salicylaldehyde | Rh-catalyzed Asymmetric Transfer Hydrogenation | Not specified | Not specified | researchgate.net |
| 2-acetoxy-5-(2-bromoacetyl)benzyl acetate | Asymmetric Reduction | High | Good | google.com |
Biocatalytic and Chemoenzymatic Synthesis of this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems are increasingly employed to produce chiral intermediates for this compound with high optical purity.
Utilization of Alcohol Dehydrogenases (ADHs) and Other Oxidoreductases
Alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. frontiersin.orgtudelft.nl In the context of this compound synthesis, an ADH can be used to reduce a ketone precursor, thereby establishing the (R)-configured stereocenter of the ethanolamine moiety with high enantioselectivity. mdpi.com These enzymes utilize cofactors like NADH or NADPH as a hydride source. tudelft.nl To make the process economically viable, cofactor regeneration systems are often co-expressed within the host organism, such as using formate dehydrogenase to convert NAD+ back to NADH. mdpi.com For example, an ADH from Rhodococcus erythropolis has been used to reduce poorly water-soluble ketone substrates with excellent enantiomeric excess (>99.9%) and high conversion (>98%). mdpi.com
Biotransformative Pathways Employing Whole-Cell Biocatalysts (e.g., Rhodotorula rubra)
Whole-cell biocatalysis leverages the enzymatic machinery of intact microorganisms, avoiding the need for enzyme isolation and purification. The yeast Rhodotorula rubra (also known as Rhodosporidium toruloides) has been successfully used as a biocatalyst for the enantioselective reduction of ketone intermediates in the synthesis of this compound. researchgate.netresearchgate.net
In one study, whole cells of R. rubra were used to reduce a key keto-sulfide precursor. researchgate.net This biotransformation yielded the corresponding (R)-alcohol with a high enantiomeric excess of 95% and a chemical yield of 78-80%. researchgate.net The resulting chiral alcohol is a versatile intermediate that can be converted to this compound through subsequent chemical steps. This chemoenzymatic approach combines the high selectivity of biocatalysis with the efficiency of traditional organic synthesis. researchgate.net
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Rhodotorula rubra (whole cells) | Keto-sulfide precursor (19d) | (R)-alcohol intermediate ((R)-20d) | 95% | 78-80% researchgate.net |
| Carbonyl reductase from R. toruloides (RtSCR9) | 3-(dimethylamino)-1-(2-thienyl)-1-propanone | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | >98.5% | >60% (overall) researchgate.net |
Enzymatic Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of two enantiomers with a chiral catalyst, typically an enzyme. wikipedia.org In this process, one enantiomer reacts much faster than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.orgyoutube.com The maximum theoretical yield for the resolved substrate is 50%. youtube.com
For the synthesis of this compound precursors, enzymatic kinetic resolution of a racemic secondary alcohol is a common strategy. researchgate.net Lipases are frequently used for this purpose. youtube.com The reaction often involves the transesterification of the racemic alcohol with an acyl donor like vinyl acetate. A lipase (B570770) can selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer as the unreacted alcohol. researchgate.net The acylated product and the unreacted alcohol can then be easily separated due to their different chemical properties. youtube.com This method allows for the production of chiral alcohol intermediates with very high enantiomeric excess. researchgate.net
Integration of Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally benign manufacturing processes. The synthesis of this compound, a key long-acting β2-adrenergic receptor agonist, has been a focus of such efforts, with research geared towards improving efficiency, reducing waste, and utilizing safer chemicals. This section explores the integration of green chemistry principles in the enantioselective synthesis of this compound, highlighting key advancements in biocatalysis, the use of greener solvents, and the development of recyclable catalysts.
A critical aspect of evaluating the "greenness" of a chemical process is the use of green chemistry metrics. These metrics provide a quantitative measure of the efficiency and environmental impact of a synthetic route. For the synthesis of this compound, one important metric that has been calculated is the Reaction Mass Efficiency (RME) . RME is the percentage of the mass of the reactants that is incorporated into the final product, providing a clear indication of the efficiency of a reaction. researchgate.net By analyzing the RME for each step in a synthesis, researchers can identify areas for improvement and focus on developing more atom-economical and efficient processes. researchgate.nettamu.edu
Other important green chemistry metrics include Atom Economy (AE) , which calculates the proportion of reactant atoms that are incorporated into the desired product, and the Environmental Factor (E-Factor) , which measures the amount of waste generated per unit of product. tamu.edumygreenlab.org While specific comparative studies of these metrics across different synthetic routes for this compound are not extensively documented in publicly available literature, the principles they represent guide the development of greener alternatives.
The following table provides a conceptual comparison of different synthetic strategies for this compound based on green chemistry principles.
Table 1: Conceptual Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Key Green Chemistry Principle | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Traditional Chemical Synthesis | Focus on yield and purity | Well-established and optimized for high yields. | Often relies on stoichiometric reagents, harsh conditions, and hazardous solvents, leading to poor atom economy and significant waste generation. |
| Biocatalytic Synthesis | Use of enzymes (e.g., alcohol dehydrogenases) | High enantioselectivity, mild reaction conditions (ambient temperature and pressure), use of water as a solvent, reduced byproducts, and biodegradable catalysts. nih.govappliedcatalysts.com | Enzyme stability and cost can be a concern; may require specific reaction media. |
| Chemoenzymatic Synthesis | Combination of chemical and biocatalytic steps | Leverages the advantages of both approaches, using enzymes for key stereoselective transformations while employing efficient chemical methods for other steps. | Requires careful integration of different reaction types and conditions. |
| Use of Recyclable Catalysts | Catalyst recovery and reuse | Reduces catalyst waste and cost, particularly important for expensive and toxic heavy metal catalysts. nih.govresearchgate.net | Catalyst leaching and loss of activity over multiple cycles can occur. |
| Solvent-Free or Green Solvent Synthesis | Minimizing or replacing hazardous solvents | Reduces volatile organic compound (VOC) emissions, simplifies product isolation, and improves safety. researchgate.netslideshare.net | May require specialized equipment or result in slower reaction rates. |
Biocatalysis: A Greener Approach to Chirality
One of the most significant advancements in the green synthesis of this compound intermediates involves the use of biocatalysis. The critical stereocenter in this compound is the chiral alcohol, and its enantioselective synthesis is a key challenge. Traditional chemical methods often rely on chiral auxiliaries or stoichiometric amounts of chiral reagents, which can be expensive and generate significant waste.
Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly efficient and environmentally friendly alternative. nih.govappliedcatalysts.com These enzymes can catalyze the asymmetric reduction of a prochiral ketone precursor to the desired (R)-alcohol with high enantiomeric excess (ee).
Key Advantages of Biocatalysis in this compound Synthesis:
High Enantioselectivity: Enzymes are inherently chiral and can provide exquisite control over stereochemistry, often exceeding the selectivity of chemical catalysts.
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment. appliedcatalysts.com
Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler purification procedures.
Environmental Benignity: Enzymes are biodegradable and non-toxic, making them a more sustainable choice compared to heavy metal catalysts. nih.gov
Innovations in Solvent Use and Catalyst Recycling
The choice of solvent plays a crucial role in the environmental impact of a chemical process. Many traditional organic syntheses employ volatile and often toxic solvents. Green chemistry principles encourage the use of safer, more environmentally friendly alternatives, or ideally, solvent-free conditions. researchgate.netslideshare.netrsc.org
In the context of this compound synthesis, research has explored the use of greener solvent systems. For instance, a synthesis of a related compound, (R,R)-formoterol, utilized a mixture of polyethylene (B3416737) glycol (PEG) 2000 and water as the reaction medium for an asymmetric transfer hydrogenation step. nih.gov This solvent system not only replaced more hazardous organic solvents but also facilitated the recycling of the rhodium-based catalyst, which could be reused multiple times without significant loss of activity. nih.gov
The following table summarizes some of the key compounds mentioned in this article.
Molecular Pharmacology and Receptor Interaction Mechanisms of R Salmeterol
β2-Adrenoceptor Binding Kinetics and Quantitative Affinity
(R)-Salmeterol exhibits high affinity and selectivity for the human β2-adrenoceptor. doi.orgnih.gov Studies have reported a high β2-affinity with a log KD of -8.95, demonstrating approximately 1000- to 1400-fold greater selectivity for the β2-adrenoceptor over the β1-adrenoceptor. doi.org This high selectivity is primarily attributed to selective affinity rather than selective efficacy. nih.govresearchgate.net
Table 1: Binding Affinity of this compound at Human Adrenoceptors
| Receptor Subtype | Binding Parameter | Value | Reference |
| β2-Adrenoceptor | log KD | -8.95 | doi.org |
| β1-Adrenoceptor | log KD | -5.80 | doi.org |
| β2 vs β1 Selectivity | Fold-Difference | ~1400 | doi.org |
A key feature of this compound's interaction with the β2AR is the "exo-site" hypothesis. atsjournals.org This model proposes that the molecule's extended, lipophilic side chain anchors to an accessory binding site, or "exo-site," on the receptor, which is distinct from the orthosteric site where the saligenin head group binds. atsjournals.orgresearchgate.net This anchoring allows the active head group to repeatedly engage with and activate the receptor, contributing to its prolonged duration of action. atsjournals.org
X-ray crystallography and mutagenesis studies have localized this exo-site to a cleft formed by residues from extracellular loops (ECL) 2 and 3, and the extracellular ends of transmembrane domains (TMDs) 4, 6, and 7. researchgate.net This interaction keeps the agonist molecule in close proximity to the receptor's active site. nih.gov
The significant lipophilicity of this compound is a critical factor in its mechanism of action and long residence time at the receptor. nih.govnih.gov The molecule's lipophilic tail facilitates its partitioning into the cell membrane, creating a local depot or "sink" from which the drug can continuously access the receptor. nih.govnih.gov This membrane-facilitated binding process involves the ligand first adopting a favorable location and orientation within the lipid bilayer before diffusing laterally to the transmembrane binding site. nih.gov
Molecular dynamics simulations suggest that salmeterol (B1361061) enters the receptor's binding pocket from within the bilayer, between transmembrane helices 1 and 7. nih.gov This high lipophilicity, which results in a membrane partition coefficient approximately 5000-fold greater than that of shorter-acting agonists like salbutamol (B1663637), is believed to be a more significant contributor to its long duration of action than slow dissociation kinetics alone. nih.govnih.gov While salmeterol has a slower off-rate than some other long-acting agonists like indacaterol, its duration of action is not directly correlated with receptor residency time, highlighting the importance of its lipophilic properties and membrane depot effect. nih.gov
The binding of this compound to the β2AR is characterized as slowly reversible and exhibits properties of non-competitive binding. atsjournals.org This is a direct consequence of the exo-site binding mechanism. nih.govatsjournals.org Once the lipophilic tail is anchored in the exo-site, the saligenin head can repeatedly associate and dissociate from the orthosteric pocket, leading to sustained receptor activation. nih.gov
This anchoring mechanism means that even after the drug is washed out from the surrounding medium, the receptor-bound molecules can continue to elicit a functional response, a phenomenon known as reassertion. nih.govnih.gov While kinetic studies show that salmeterol has a relatively slow dissociation rate, this factor alone is not considered the primary determinant of its long duration of action when compared to other agonists. nih.gov The combination of high lipophilicity, membrane partitioning, and exo-site anchoring provides a more complete explanation for its persistent effects. nih.govnih.gov
Stereochemical Determinants of β2-Adrenoceptor Selectivity and Agonist Efficacy
The (R)-enantiomer of salmeterol is responsible for its high-affinity binding and pharmacological activity. researchgate.net The stereochemistry of the saligenin head group is crucial for precise interaction with the amino acid residues within the orthosteric binding pocket of the β2AR.
Site-directed mutagenesis and crystallographic studies have identified key amino acid residues within the β2AR that are critical for the high-affinity and selective binding of this compound. doi.orgresearchgate.net While the orthosteric binding pocket for catecholamines is largely conserved between β1 and β2 receptors, specific residues in the β2AR create a unique interaction landscape for salmeterol. researchgate.net
Tyr308 (in TMD7): This residue has been identified as a major contributor to the high affinity of this compound for the β2AR. doi.orgnih.gov
H296 (in TMD6) and K305 (in ECL3): These residues play a significant role in the high selectivity of salmeterol for the β2AR over the β1AR. doi.orgnih.gov A double mutant receptor where these residues were changed (β2-H296K-K305D) saw a 275-fold reduction in salmeterol's affinity, bringing it close to its affinity for the β1-receptor. doi.orgnih.gov
Other residues: F194 in ECL2 and R304 in ECL3 have also been noted to have minor effects on binding affinity. doi.orgnih.gov
The interaction with these specific residues, particularly those forming the exo-site, stabilizes the binding of the long side chain, contributing to the molecule's high affinity and selectivity. doi.orgresearchgate.net
Table 2: Key β2-Adrenoceptor Residues in this compound Interaction
| Residue | Location | Role in Binding | Reference |
| Tyr308 | Transmembrane Domain 7 (TMD7) | Major contributor to high affinity | doi.org, nih.gov |
| H296 | Transmembrane Domain 6 (TMD6) | Major contributor to β2-selectivity | doi.org, nih.gov |
| K305 | Extracellular Loop 3 (ECL3) | Largest single effect on reducing affinity; key for β2-selectivity | doi.org, nih.gov |
| F194 | Extracellular Loop 2 (ECL2) | Minor effects on affinity | doi.org, nih.gov |
| R304 | Extracellular Loop 3 (ECL3) | Minor effects on affinity | doi.org, nih.gov |
Intracellular Signal Transduction Pathways Activated by this compound
The binding of this compound to the β2-adrenoceptor initiates a cascade of intracellular signaling events. reactome.org The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs). wikipedia.orgatsjournals.org
Upon activation by this compound, the β2AR undergoes a conformational change, which in turn activates the Gs protein. youtube.com The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the membrane-bound enzyme adenylyl cyclase. atsjournals.orgyoutube.com Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP). atsjournals.orgyoutube.com Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately resulting in the desired physiological response, such as smooth muscle relaxation. atsjournals.orgyoutube.com
While this Gs-cAMP pathway is primary, research suggests this compound exhibits biased agonism. It is a weak partial agonist for adenylyl cyclase activation and subsequent G protein-coupled receptor kinase (GRK)/β-arrestin-mediated desensitization. nih.govnih.gov Studies have shown that salmeterol is poor at recruiting β-arrestin, which leads to reduced receptor internalization compared to other agonists like isoproterenol. nih.govnih.gov However, some evidence indicates that in certain cell types, like microglia, salmeterol's effects may be mediated through a β-arrestin2-dependent, cAMP-independent pathway. nih.gov Furthermore, salmeterol has been shown to modulate other signaling pathways, such as augmenting histamine-induced inositol (B14025) phosphate (B84403) (IPx) signaling in airway smooth muscle cells by increasing the expression of the H1 Histamine (B1213489) Receptor. nih.gov
Table 3: Canonical Gs Signaling Pathway Activated by this compound
| Step | Molecule/Process | Function | Reference |
| 1. Ligand Binding | This compound binds to β2-Adrenoceptor | Induces receptor conformational change | atsjournals.org |
| 2. G Protein Activation | Gs Protein | Activated by the receptor; Gαs subunit dissociates | youtube.com |
| 3. Effector Activation | Adenylyl Cyclase | Stimulated by Gαs subunit | atsjournals.org, youtube.com |
| 4. Second Messenger Production | Cyclic AMP (cAMP) | Synthesized from ATP by adenylyl cyclase | atsjournals.org, youtube.com |
| 5. Downstream Kinase Activation | Protein Kinase A (PKA) | Activated by cAMP | youtube.com |
| 6. Cellular Response | Phosphorylation of target proteins | Leads to smooth muscle relaxation and other effects | atsjournals.org |
Adenyl Cyclase Stimulation and Subsequent Cyclic AMP (cAMP) Accumulation
The canonical signaling pathway initiated by this compound upon binding to the β2-AR involves the activation of adenylyl cyclase. This transmembrane enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The binding of this compound to the β2-AR induces a conformational change in the receptor, which in turn activates the associated stimulatory G-protein (Gs). The activated Gs-alpha subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. researchgate.net
This accumulation of cAMP is a critical step in the downstream effects of this compound. In bovine tracheal smooth muscle, a close temporal correlation has been observed between this compound-induced relaxation and cAMP accumulation. duke.edunih.gov Both the maximal reversal of induced tone and the peak levels of cAMP are achieved after approximately 30-40 minutes of exposure to this compound. duke.edunih.gov While this compound is more potent in stimulating cAMP accumulation compared to the short-acting β2-agonist (SABA) salbutamol, it exhibits a slower onset of action. duke.edunih.gov
It is noteworthy that this compound is considered a partial agonist for adenylyl cyclase activation. nih.gov This means that even at saturating concentrations, it does not produce the same maximal level of cAMP accumulation as a full agonist like isoproterenol. nih.gov The efficacy of this compound in stimulating adenylyl cyclase is also influenced by the receptor expression levels; in systems with high β2-AR expression, it can appear as a strong agonist, while in those with low endogenous receptor levels, its efficacy is significantly reduced. nih.gov
Identification and Characterization of Non-cAMP Mediated Signaling Pathways
Beyond the classical Gs-adenylyl cyclase-cAMP pathway, it is now recognized that GPCRs, including the β2-AR, can signal through alternative, non-cAMP mediated pathways. A key aspect of this is the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another. This compound has been identified as a biased agonist at the β2-AR. excelleratebio.com
Specifically, this compound shows a bias towards Gs-protein activation over the recruitment of β-arrestin. duke.eduexcelleratebio.com Different studies have reported a 5 to 20-fold bias for Gs-mediated signaling over β-arrestin interaction. duke.edu β-arrestins are proteins that are typically involved in the desensitization and internalization of GPCRs, but they can also initiate their own signaling cascades, such as those involving extracellular signal-regulated kinases (ERKs). researchgate.netnih.gov The reduced ability of this compound to recruit β-arrestin compared to full agonists is a defining feature of its molecular pharmacology. nih.gov This biased signaling profile, favoring the Gs pathway, is thought to contribute to its sustained bronchodilatory effects while potentially minimizing some of the cellular responses associated with β-arrestin signaling. researchgate.net
Mechanisms of Receptor Desensitization and Sequestration Following Prolonged Agonism
Prolonged exposure to an agonist typically leads to receptor desensitization, a process that limits the signaling response. This involves phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs) and protein kinase A (PKA), followed by the binding of β-arrestin, which uncouples the receptor from the Gs protein and promotes its internalization or sequestration from the cell surface. nih.gov
In the case of this compound, its partial agonist nature and biased signaling have significant implications for receptor desensitization. This compound promotes a slower rate of β2-AR phosphorylation by GRKs compared to full agonists. excelleratebio.com This, coupled with its reduced ability to recruit β-arrestin, results in diminished receptor internalization. nih.govexcelleratebio.com Studies have shown that this compound causes significantly less endocytosis of the β2-adrenoceptor compared to full agonists like formoterol (B127741). For instance, over a 60-minute incubation, this compound induced only about 5% internalization compared to 60% for formoterol. nih.gov
Despite this reduced capacity to induce acute desensitization at the receptor level, prolonged exposure to this compound does lead to a progressive functional desensitization. excelleratebio.com However, even after extended pretreatment with this compound, the receptor can still be activated by a full agonist like isoproterenol, suggesting that the desensitization is not absolute and that the receptor population remains partially responsive. excelleratebio.com
Comparative Molecular Pharmacology of Long-Acting β2-Adrenoceptor Agonists
The clinical and pharmacological profiles of β2-agonists are determined by their unique molecular interactions with the β2-AR. Understanding the differences between this compound and other β2-agonists, both short- and long-acting, provides insight into their therapeutic applications.
Differentiation from Short-Acting β2-Agonists Based on Binding Kinetics
The most significant distinction between this compound and short-acting β2-agonists (SABAs) like salbutamol lies in their duration of action, which is a direct consequence of their differing binding kinetics and physicochemical properties. This compound possesses a long, lipophilic aryloxyalkyl tail that is absent in salbutamol. nih.goversnet.org
This lipophilic tail is crucial for this compound's prolonged effect. It is proposed to anchor the molecule to an "exosite" within the β2-AR or the surrounding lipid membrane, allowing the active saligenin head to repeatedly bind to and dissociate from the receptor's active site. nih.goversnet.org This anchoring results in a much slower dissociation rate (koff) from the receptor compared to SABAs, leading to a sustained duration of action of up to 12 hours. researchgate.netersnet.org In contrast, SABAs, being more hydrophilic, have a faster onset and a much shorter duration of action (around 4-6 hours) as they are cleared more rapidly from the receptor microenvironment. nih.gov The high affinity of this compound for the β2-AR, which is about 1000-fold higher than that of salbutamol, is largely attributed to the interactions of its tail with the exosite. nih.gov
Comparative Analysis with Formoterol: Intrinsic Activity and Receptor Engagement Profiles
Formoterol is another long-acting β2-agonist, but it exhibits a distinct pharmacological profile compared to this compound. A key difference lies in their intrinsic activity. Formoterol is a full agonist at the β2-receptor, meaning it can elicit a maximal response from the receptor. nih.govnih.gov In contrast, this compound is a partial agonist, producing a submaximal response even at full receptor occupancy. nih.govnih.gov Studies on isolated human bronchus have demonstrated a higher intrinsic activity for formoterol (IA of 0.84) compared to salmeterol (IA of 0.62-0.66). nih.gov
Their receptor engagement profiles also differ, which explains their different onsets of action. Formoterol has a rapid onset of action (1-3 minutes), similar to SABAs, while this compound has a slower onset (15-30 minutes). nih.gov This is attributed to their differing physicochemical properties. Formoterol has moderate lipophilicity and adequate water solubility, allowing for rapid diffusion to the β2-receptor. nih.govnih.gov this compound's higher lipophilicity leads to a slower diffusion to the receptor. nih.govnih.gov Molecular dynamics simulations suggest that formoterol accesses the receptor binding site from the aqueous phase, whereas this compound enters from within the lipid bilayer. ersnet.org
Despite these differences, both have a long duration of action of approximately 12 hours, which for both is attributed to their lipophilicity allowing them to form a depot in the cell membrane. nih.gov
Data Tables
Table 1: Comparative Intrinsic Activity and Onset of Action of β2-Agonists
| Compound | Agonist Type | Intrinsic Activity (IA) vs. Isoprenaline | Onset of Action |
|---|---|---|---|
| This compound | Partial Agonist | 0.62 - 0.66 nih.gov | 15 - 30 minutes nih.gov |
| Formoterol | Full Agonist | 0.84 nih.gov | 1 - 3 minutes nih.gov |
Table 2: this compound Signaling Bias
| Signaling Pathway | Bias | Fold Preference | Implication |
|---|---|---|---|
| Gs-cAMP | Favored | 5 to 20-fold over β-arrestin duke.edu | Sustained bronchodilation |
Structure Activity Relationship Sar and Computational Studies of R Salmeterol
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity through statistical models. nih.govwikipedia.org In the context of β2AR agonists, QSAR models are developed to predict the potency and selectivity of novel compounds before they are synthesized, thereby streamlining the drug discovery process. youtube.com
These models mathematically describe the relationship between a drug's activity (e.g., its pEC50 value, the negative logarithm of the molar concentration at which it gives half the maximal response) and its physicochemical or structural properties, known as descriptors. wikipedia.orgnih.gov For β2-adrenergic agonists, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been employed. nih.gov CoMFA models for β2-agonists have revealed that both steric (shape-related) and electrostatic (charge-related) fields are critical for determining biological activity, with different contributions required for binding to different β-adrenoceptor subtypes. nih.gov For instance, a CoMFA study on a series of β2-agonists yielded a cross-validated correlation coefficient (r²) of 0.595, indicating a statistically significant predictive model. nih.gov Such models generate contour plots that visualize regions where steric bulk or specific electrostatic charges would likely increase or decrease a molecule's activity, providing a roadmap for rational drug design.
Table 1: Conceptual QSAR Descriptors for β2-Agonists This table illustrates the types of descriptors used in QSAR modeling.
| Descriptor Type | Example | Influence on Activity |
|---|---|---|
| Electronic | Hammett Constant (σ) | Describes the electron-donating or -withdrawing nature of a substituent on the aromatic ring, affecting interactions with the receptor. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent, influencing how well the ligand fits into the binding pocket. |
| Hydrophobic | Partition Coefficient (logP) | Measures the lipophilicity of the molecule, which for (R)-Salmeterol is crucial for its membrane partitioning and duration of action. nih.govnih.gov |
| Topological | Connectivity Indices | Numerical values derived from the graph representation of the molecule, encoding information about branching and size. |
Molecular Docking and High-Resolution Ligand-Protein Interaction Analysis
Molecular docking and high-resolution crystal structures have provided an atomic-level understanding of how this compound binds to the β2-adrenergic receptor. The crystal structure of this compound bound to the β2AR (PDB ID: 6MXT) confirms a two-site binding mode, which explains its high selectivity and unique pharmacology. nih.govnih.gov
The molecule interacts with the receptor at two distinct locations:
Orthosteric Site: The ethanolamine (B43304) and saligenin "head" group of this compound binds within the traditional agonist binding pocket, the same site occupied by endogenous agonists like epinephrine. nih.govpnas.org This binding is stabilized by a network of hydrogen bonds with key amino acid residues, including Aspartate 113 (D113) on transmembrane helix 3 (TM3) and Serine 203 (S203) and Serine 207 (S207) on TM5. nih.gov
Exosite: The long, flexible aryloxyalkyl "tail" extends out of the orthosteric pocket toward the extracellular surface of the receptor. nih.gov It occupies a secondary pocket, or "exosite," formed by residues from the extracellular loops (ECL2, ECL3) and the extracellular ends of TM6 and TM7. nih.govresearchgate.net This interaction is primarily driven by extensive hydrophobic and van der Waals forces. nih.gov This exosite interaction is believed to anchor the ligand near the receptor, contributing to its long duration of action. nih.gov
This dual-site interaction explains the high selectivity of (R)-Salmeteral for the β2AR over the β1AR, as the residues forming the exosite differ between the two receptor subtypes. nih.gov
Table 2: Key Amino Acid Interactions for this compound at the β2-Adrenergic Receptor Based on crystal structure and molecular docking studies. nih.govnih.gov
| Receptor Region | Interacting Residue | Type of Interaction | Part of this compound Involved |
|---|---|---|---|
| Orthosteric Pocket | Aspartate 113 (D113) | Hydrogen Bond / Ionic | Amino group of ethanolamine |
| Orthosteric Pocket | Serine 203 (S203) | Hydrogen Bond | Hydroxyl group of saligenin |
| Orthosteric Pocket | Serine 207 (S207) | Hydrogen Bond | Hydroxyl group of saligenin |
| Orthosteric Pocket | Asparagine 312 (N312) | Hydrogen Bond | β-hydroxyl group of ethanolamine |
| Exosite | Phenylalanine 193 (F193) | Hydrophobic | Phenyl-alkoxy-alkyl tail |
| Exosite | Residues on TM1 & TM7 | Hydrophobic / van der Waals | Phenyl-alkoxy-alkyl tail |
Advanced Computational Pharmacology and Molecular Dynamics Simulations
While crystal structures provide a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor interaction over time. frontiersin.org MD simulations have been instrumental in revealing the complex mechanism by which this compound accesses its binding site. nih.govnih.gov
A key finding from these simulations is the concept of "membrane-facilitated receptor access." nih.govnih.govresearchgate.net Due to its high lipophilicity, this compound first partitions into the lipid bilayer of the cell membrane, which acts as a local reservoir. nih.govresearchgate.net From the membrane, the ligand does not enter the binding pocket via the conventional aqueous pathway from the extracellular space. Instead, advanced simulations show that this compound enters the receptor from within the bilayer, moving through a channel between TM1 and TM7 to reach the orthosteric pocket. nih.govnih.gov The residue F193 has been identified as a potential gatekeeper for this access route. nih.gov This unique entry mechanism, predicted by computational studies, helps to explain the compound's slow onset and long duration of action. nih.govnih.gov
These simulations also help to elucidate how ligand binding leads to receptor activation. The binding of an agonist like this compound induces conformational changes in the receptor, particularly an outward movement of TM6, which creates a binding site for intracellular G-proteins and initiates signaling. nih.govnih.gov
Rational Design and Synthesis of this compound Analogues
The detailed structural and dynamic information gleaned from computational studies provides a foundation for the rational design of novel this compound analogues with potentially improved properties, such as enhanced selectivity, potency, or a modified duration of action.
One strategy in analogue design is the incorporation of new functional groups to probe for additional beneficial interactions with the receptor. Research has been conducted on synthesizing long-acting β2AR agonists that incorporate an arylsulfonamide group into the lipophilic tail. nih.gov In a study where a series of saligenin alkoxyalkylphenylsulfonamide compounds were prepared, the structure-activity relationship was systematically explored. nih.gov Key findings from this research include:
Positional Isomerism: The placement of the sulfonamide group on the terminal phenyl ring was critical for potency. The meta-substituted primary sulfonamide was found to be more potent than the corresponding para- and ortho-analogues. nih.gov
Sulfonamide Substitution: Primary sulfonamides (—SO₂NH₂) were more potent than secondary (—SO₂NHR) or tertiary (—SO₂NHR₂) analogues. nih.gov
One specific analogue from this series, 3-(4-((6-((-2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)amino)hexyl)oxy)butyl)benzenesulfonamide, demonstrated a promising profile of high potency, selectivity, and a long duration of action in both preclinical in vitro and in vivo models. nih.gov
Table 3: SAR of Arylsulfonamide Analogues of this compound Based on findings from Procopiou et al. nih.gov
| Structural Modification | Relative Potency |
|---|---|
| Sulfonamide Position | |
| meta-substituted | Highest |
| para-substituted | Lower |
| ortho-substituted | Lower |
| Sulfonamide N-substitution | |
| Primary (-NH₂) | Highest |
| Secondary (-NHR) | Lower |
The rational design of analogues also focuses on fine-tuning two key pharmacological parameters: receptor binding affinity and intrinsic efficacy.
Receptor Binding Affinity (Potency): Affinity refers to the strength of the binding between a ligand and its receptor. It is largely determined by the sum of all intermolecular interactions. For this compound analogues, affinity can be modulated by altering the functional groups in both the saligenin head (orthosteric site) and the lipophilic tail (exosite). Modifications that enhance the hydrogen bonding network with residues like D113 and the serine residues on TM5, or that optimize hydrophobic contacts in the exosite, can lead to higher affinity.
Intrinsic Efficacy (Agonist Activity): Intrinsic efficacy describes the ability of a ligand to activate the receptor once it is bound. semanticscholar.org Ligands can range from full agonists, which elicit a maximal response, to partial agonists, which produce a submaximal response even at saturating concentrations, to antagonists, which produce no response. nih.govnih.gov this compound is classified as a partial agonist. nih.gov Structural studies suggest this partial agonism arises because this compound stabilizes a distinct active-state conformation of the β2AR, which is different from the conformation induced by full agonists. nih.gov This is linked to subtle differences in the hydrogen bond network involving residues like Serine 204 and Asparagine 293. nih.gov The degree of efficacy can influence downstream signaling pathways, for example, by showing bias toward G-protein activation versus β-arrestin recruitment, a process involved in receptor desensitization. nih.gov Therefore, designing analogues with modified efficacy involves making subtle structural changes that alter the specific active conformation the receptor adopts upon binding.
Preclinical Metabolism and Pharmacokinetic Research of R Salmeterol
In Vitro Metabolic Pathways Identification and Enzyme Kinetics
In vitro research has been fundamental in mapping the metabolic pathways of salmeterol (B1361061). These studies primarily utilize human liver microsomes, which are rich in cytochrome P450 enzymes, to simulate hepatic metabolism.
Studies using human liver microsomes have demonstrated that the formation of salmeterol's major metabolite is highly correlated with the activity of CYP3A4. nih.gov Further confirmation comes from experiments with selective chemical inhibitors. When ketoconazole, a potent and specific inhibitor of CYP3A4, was introduced into the microsomal incubations, the metabolism of salmeterol was significantly inhibited. psu.edu Conversely, inhibitors of other major CYP isoforms had no significant effect on salmeterol's metabolism. nih.gov
To definitively confirm the role of CYP3A4, studies have utilized recombinant human P450 enzymes expressed in insect cell microsomes. nih.gov These experiments showed that microsomes containing human CYP3A4 were capable of metabolizing salmeterol, thus directly establishing CYP3A4's catalytic role in this specific metabolic reaction. nih.gov
The extensive metabolism of (R)-salmeterol results in several byproducts, which have been identified and characterized through various analytical techniques.
The primary metabolic pathway is aliphatic oxidation, leading to the formation of the major metabolite, α-hydroxysalmeterol. nih.govnih.govpsu.edu This metabolite is formed through hydroxylation of the salmeterol base and has been consistently identified as the principal product in in vitro metabolic studies. researchgate.netnih.govresearchgate.net The rate of α-hydroxysalmeterol formation has been shown to vary significantly across microsomal samples from different individual livers, reflecting the known inter-individual variability in CYP3A4 expression and activity. nih.gov
In addition to the major pathway, a minor metabolic route has been identified involving O-dealkylation of the phenylalkyl side chain. nih.govdrugbank.com This results in the formation of an O-dealkylated metabolite, which is considered a minor product of salmeterol's biotransformation. nih.govdrugbank.com
| Metabolite | Metabolic Pathway | Primary Enzyme | Significance |
|---|---|---|---|
| α-hydroxysalmeterol | Aliphatic Oxidation (Hydroxylation) | CYP3A4 | Major Metabolite nih.govnih.gov |
| O-dealkylated metabolite | O-dealkylation | Not fully specified nih.govdrugbank.com | Minor Metabolite nih.gov |
Preclinical Turnover Rate and Metabolic Stability Investigations
Preclinical studies indicate that salmeterol is subject to extensive metabolism. nih.gov Following administration, the majority of the compound is eliminated as metabolites, primarily in the feces (57.4%) and to a lesser extent in the urine (23%). nih.govresearchgate.net Less than 5% of a dose is excreted as unchanged salmeterol in the urine. researchgate.netnih.gov
The half-life of salmeterol has been determined to be approximately 5.5 hours. drugbank.com Investigations into its metabolic stability in human liver microsomes revealed a significant 10-fold variation in the rate of metabolite formation among samples from different donors. nih.govpsu.edu This variability is strongly correlated with the metabolic rates of midazolam, a known marker for CYP3A4 activity, further cementing the central role of this enzyme in salmeterol's clearance. nih.gov The extensive and rapid metabolism underscores the compound's susceptibility to biotransformation in the liver.
| Parameter | Finding | Reference |
|---|---|---|
| Primary Route of Elimination | Feces (57.4% of dose) | nih.govresearchgate.net |
| Secondary Route of Elimination | Urine (23% of dose) | nih.govresearchgate.net |
| Unchanged Drug in Urine | <5% of dose | researchgate.netnih.gov |
| Metabolic Half-life | ~5.5 hours | drugbank.com |
| Protein Binding (in vitro) | ~96% | nih.gov |
Advanced Analytical and Separation Technologies for R Salmeterol Enantiomers
Chiral Chromatography Methodologies for Enantiomeric Purity Assessment
Chiral chromatography is the cornerstone for the separation of enantiomers. This is most commonly a direct approach, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com The choice of CSP and mobile phase is critical for achieving the desired resolution. Polysaccharide-based CSPs, in particular, are widely used due to their broad applicability and high success rate in resolving a vast array of chiral compounds, including Salmeterol (B1361061). chromatographyonline.comnih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). selvita.com By using a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase, SFC provides faster, more efficient separations with reduced consumption of toxic organic solvents, aligning with the principles of green chemistry. chromatographyonline.comselvita.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without compromising efficiency, leading to shorter analysis times. chromatographyonline.com
The enantioseparation of Salmeterol isomers has been successfully achieved using SFC. Studies have focused on optimizing various parameters to enhance resolution and selectivity. Polysaccharide-based chiral stationary phases are highly effective for this purpose. For instance, research has detailed the physicochemical aspects of separating the Salmeterol base racemate, identifying optimal conditions on specific columns. scf-tp.ru The composition of the mobile phase, which includes supercritical CO2 and an organic modifier like methanol (B129727), as well as operational parameters such as temperature and pressure, are carefully controlled to maximize the separation between the (R)- and (S)-enantiomers. scf-tp.runih.gov
Table 1: SFC Method Parameters for Salmeterol Enantiomer Separation
| Parameter | Condition | Source |
| Stationary Phase | Chiralpak IG (amylose-based) | scf-tp.ru |
| Mobile Phase | Supercritical CO2 with organic modifier (e.g., Methanol) | scf-tp.rufagg.be |
| Temperature | Optimized for selectivity and resolution | scf-tp.runih.gov |
| Pressure | Controlled to influence retention and selectivity | scf-tp.runih.gov |
High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the enantioselective analysis of Salmeterol. csfarmacie.cz The versatility of HPLC allows for the use of various chiral stationary phases (CSPs) and mobile phase modes, including normal-phase, reversed-phase, and polar organic modes, to achieve successful enantioseparation. chromatographyonline.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed for Salmeterol. nih.govnih.gov For example, a screening strategy might involve testing columns like Chiralcel OD-H and Chiralpak AD with mobile phases composed of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). chromatographyonline.com Additionally, macrocyclic glycopeptide columns, such as those based on teicoplanin, have proven effective for the chiral separation of Salmeterol enantiomers in reversed-phase mode. nih.gov Method development often involves a systematic screening of different columns and mobile phase compositions to find the optimal conditions for resolution. chromatographyonline.comnih.gov For instance, one study developed a method using a teicoplanin-based column with a mobile phase of methanol and ammonium (B1175870) formate (B1220265) to achieve high resolution. nih.gov
Table 2: HPLC Method Parameters for Salmeterol Enantiomer Separation
| Parameter | Condition | Source |
| Stationary Phase | Teicoplanin-based CSP (150 mm) | nih.gov |
| Mobile Phase | Methanol with 20 mM Ammonium Formate (AmF) | nih.gov |
| Flow Rate | Not specified | |
| Detection | Mass Spectrometry (MS) | nih.gov |
| Stationary Phase | Sumichiral OA-4700 | nih.gov |
| Mobile Phase | Not specified | |
| Flow Rate | Not specified | |
| Detection | Not specified |
Development and Optimization of Novel Chiral Resolution Techniques
Beyond conventional single-column SFC and HPLC, research has focused on developing and optimizing novel techniques to tackle more complex separation challenges, such as analyzing enantiomers in biological matrices.
One such advanced approach is two-dimensional high-performance liquid chromatography (2D-LC) . A heart-cutting 2D-LC method has been developed for the determination of Salmeterol enantiomers in urine. nih.gov This technique involves coupling an achiral column in the first dimension to a chiral column in the second dimension via a switching valve. nih.govnih.gov The achiral column performs an initial separation of Salmeterol from interfering components in the matrix. The fraction containing Salmeterol is then transferred ("heart-cut") to the chiral column (e.g., Sumichiral OA-4700) for the enantiomeric separation. nih.gov This approach enhances selectivity and sensitivity, allowing for accurate quantification in complex samples.
Another innovative technique established for the chiral separation of Salmeterol is nonaqueous capillary electrophoresis (NACE) . researchgate.netnih.gov A NACE method was developed using a chiral selector synthesized in situ from L(+)-tartaric acid and boric acid in a methanol solution. researchgate.net The separation mechanism is based on the formation of diastereomeric ion pairs between the negatively charged chiral selector complex and the positively charged Salmeterol enantiomers. The non-aqueous environment was found to be more favorable for the ion pair formation necessary for chiral recognition. researchgate.net This method proved to be simple, accurate, and feasible for the determination of Salmeterol enantiomers in pharmaceutical formulations. researchgate.net
These novel techniques represent significant advancements in the field, providing powerful tools for the highly selective and sensitive analysis of (R)-Salmeterol and its counterpart.
Mechanistic Investigations in Preclinical Models of R Salmeterol
Cellular and Tissue Level Bronchodilator Mechanisms in In Vitro Systems
The primary mechanism of action for (R)-Salmeterol is the relaxation of airway smooth muscle, leading to bronchodilation. This effect is initiated by its selective binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. patsnap.com This binding event activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase. nih.gov Activated adenylyl cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comnih.gov
The rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates several target proteins within the cell. nih.gov This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase, a key enzyme for muscle contraction. nih.gov The net result is the relaxation of the bronchial smooth muscle, opening of the airways, and improved airflow. patsnap.comnih.gov
In vitro studies on isolated guinea-pig trachea and human bronchus preparations have confirmed that this compound induces potent and long-lasting muscle relaxation. nih.gov Its prolonged duration of action, a hallmark feature, is attributed to its unique molecular structure. The long, lipophilic side chain of the salmeterol (B1361061) molecule anchors it to an "exosite" on or near the β2-receptor, allowing the active head of the molecule to repeatedly engage and disengage with the receptor's active site. nih.govnih.gov This model, supported by computer-assisted simulations, helps explain the persistent bronchodilatory effect observed in tissue studies even after the drug has been washed from the system. nih.govnih.gov
Table 1: In Vitro Bronchodilator Activity of this compound
| Preparation | Finding | Reference |
|---|---|---|
| Isolated Guinea-Pig Trachea | Demonstrated concentration-related relaxation. | nih.gov |
| Isolated Human Bronchus | Showed potent relaxation mediated through β2-adrenoceptors. | nih.gov |
| Airway Smooth Muscle Cells | Mechanism involves activation of adenylyl cyclase and increased intracellular cAMP. | patsnap.comnih.gov |
Modulation of Airway Physiological Processes in Preclinical Settings
This compound's therapeutic utility is further enhanced by its ability to modulate several crucial physiological processes within the airways that are essential for lung defense and function.
Increased vascular permeability is a feature of airway inflammation, leading to plasma exudation and edema. Preclinical in vivo models have demonstrated that this compound can counteract this process. In a nasal allergen challenge model, which mimics aspects of allergic airway inflammation, intranasal administration of salmeterol significantly inhibited the increase in vascular permeability caused by the allergen. nih.gov This effect was measured by a reduction in the concentration of albumin in nasal lavage fluids, a key marker of plasma leakage. nih.gov The study concluded that this ability to inhibit antigen-induced vascular permeability may contribute significantly to its therapeutic efficacy. nih.gov
Mucociliary clearance is a vital defense mechanism for trapping and removing inhaled particles and pathogens from the lungs. iivs.org The frequency at which cilia beat (Ciliary Beat Frequency, CBF) is a critical determinant of the efficiency of this process. iivs.orgyoutube.com In vitro studies using human bronchial and nasal epithelial cells have consistently shown that this compound stimulates ciliary activity.
One study found that salmeterol produced a rapid and sustained increase in CBF in cultured human bronchial epithelial cells, an effect that persisted for 24 hours. nih.gov Another investigation demonstrated that salmeterol could protect against the ciliary slowing effects of pyocyanin, a toxin produced by the bacterium Pseudomonas aeruginosa. nih.gov Salmeterol not only reversed the pyocyanin-induced slowing of CBF but also mitigated the associated drop in intracellular ATP and cAMP. nih.gov These findings suggest that by enhancing ciliary function, this compound helps maintain the integrity of the mucociliary escalator. nih.govnih.gov
Table 2: Effect of this compound on Ciliary Beat Frequency (CBF) in Human Epithelial Cells
| Cell Type | Condition | Effect of this compound | Reference |
|---|---|---|---|
| Cultured Bronchial Epithelial Cells | Baseline | Rapid and prolonged increase in CBF (sustained for 24h). | nih.gov |
| Nasal Epithelial Cells | Exposure to Pyocyanin Toxin | Reduced toxin-induced slowing of CBF by 53%. | nih.gov |
| Epithelial Samples (COPD & Pneumonia Patients) | Baseline | Significant increase in CBF at a concentration of 10⁻⁶ M. | researchgate.net |
The hydration of the airway surface is tightly regulated by ion and water transport across the bronchial mucosa, a process critical for proper mucus properties and ciliary function. mdpi.comcnr.it Preclinical research has revealed that this compound can modulate this process. In a study using a human cystic fibrosis (CF) tracheal gland cell line, which has defective ion transport, this compound was shown to restore the function of the CFTR chloride channel. nih.gov
A 24-hour incubation with salmeterol led to an 83% increase in CFTR-mediated chloride efflux. nih.gov This restoration of ion transport was associated with a decrease in the ion concentration and an increase in the hydration level of mucus packaged within secretory granules. nih.gov The study demonstrated that salmeterol's effect was a CFTR-dependent mechanism, suggesting that the drug can improve airway hydration by directly influencing epithelial ion transport. nih.gov This action is particularly relevant for diseases characterized by dehydrated and thickened mucus.
Inhibition of Inflammatory Mediator Release in Preclinical Models
This compound, the active enantiomer of salmeterol, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. These investigations have revealed its capacity to inhibit the release of a wide array of inflammatory mediators from various immune and structural cells, which are pivotal in the pathophysiology of inflammatory airway diseases. The subsequent sections detail these research findings.
This compound has been shown to be a potent inhibitor of the release of several key inflammatory mediators. In in vitro studies using passively sensitized human lung fragments, salmeterol effectively suppressed the antigen-induced release of histamine (B1213489), leukotrienes C4 (LTC4) and D4 (LTD4), and prostaglandin (B15479496) D2 (PGD2). nih.gov Its potency in these studies was found to be significantly greater than that of salbutamol (B1663637), another beta-2 adrenoceptor agonist. nih.gov The inhibitory effects of salmeterol on histamine and LTC4/LTD4 release were competitively antagonized by propranolol, indicating that this action is mediated through beta-adrenoceptors. nih.gov
Further investigations into the effects of salmeterol on cytokine production have shown that it can inhibit the secretion of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-activated THP-1 cells, a human monocytic cell line. nih.govresearchgate.net This inhibition was also reversible with a beta-2 antagonist. nih.gov In murine models, salmeterol has been observed to inhibit the LPS-induced increase in serum TNF-α levels. nih.govresearchgate.net
The inhibitory action of this compound extends to T-cell-derived cytokines. Research has demonstrated its ability to inhibit the activation of both mouse and human T-cells, as measured by the secretion of interleukin-2 (B1167480) (IL-2). nih.govresearchgate.net Interestingly, this particular inhibitory effect on T-cells was not reversed by a beta-2 antagonist, suggesting a different underlying mechanism compared to its effects on other inflammatory cells. nih.govresearchgate.net
In more complex preclinical models of inflammation, this compound has been found to prevent the activation of the NLRP3 inflammasome. nih.gov This was associated with a reduced release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and TNF-α from primary bone marrow-derived macrophages. nih.gov In an in vivo murine model of systemic inflammation, salmeterol also decreased the serum concentrations of IL-1β and TNF-α. nih.gov
When studied in combination with the corticosteroid fluticasone (B1203827) propionate, salmeterol has been shown to additively enhance the inhibition of interleukin-5 (IL-5) and interleukin-13 (IL-13) production from allergen-stimulated human CD4+ T cells. nih.gov This combination also led to a significant reduction in allergen-induced serum IL-5 levels in patients with allergic asthma. nih.gov
The following tables provide a summary of the quantitative data from these preclinical investigations.
Table 1: Inhibition of Inflammatory Mediators by this compound in in vitro Models
| Mediator | Preclinical Model | Stimulus | This compound Concentration/Potency | Comparator | Reference(s) |
|---|---|---|---|---|---|
| Histamine | Passively sensitized human lung fragments | Antigen | -log IC50 = 8.54 | Isoprenaline (-log IC50 ≈ 8.5-9.0), Salbutamol (-log IC50 ≈ 7.0-7.5) | nih.gov |
| Leukotriene C4/D4 | Passively sensitized human lung fragments | Antigen | -log IC50 = 9.07 | Isoprenaline (-log IC50 ≈ 9.0-9.5), Salbutamol (-log IC50 ≈ 7.5-8.0) | nih.gov |
| Prostaglandin D2 | Passively sensitized human lung fragments | Antigen | -log IC50 = 8.81 | Isoprenaline (-log IC50 ≈ 9.0-9.5), Salbutamol (-log IC50 ≈ 7.5-8.0) | nih.gov |
| Sulphopeptidoleukotrienes | Human lung mast cells | IgE-mediated | EC50 < 0.1 nM | Isoprenaline (EC50 = 0.4 nM) | nih.gov |
| TNF-α | LPS-activated THP-1 cells | Lipopolysaccharide (LPS) | IC50 ≈ 0.1 µM | Albuterol (IC50 ≈ 0.1 µM) | nih.govresearchgate.net |
| IL-2 | Activated mouse and human T-cells | anti-CD3 antibody | Inhibition observed (potency ~10-fold less than for TNF-α) | Albuterol (inactive) | nih.govresearchgate.net |
| IL-1β | Primary bone marrow-derived macrophages | LPS | Reduction observed (10⁻¹⁰ M - 10⁻⁷ M) | - | nih.gov |
| TNF-α | Primary bone marrow-derived macrophages | LPS | Reduction observed (10⁻¹⁰ M - 10⁻⁷ M) | - | nih.gov |
| IL-5 | Allergen-stimulated human CD4+ T cells | Allergen | Inhibition observed (in combination with fluticasone propionate) | Salbutamol (no effect) | nih.gov |
| IL-13 | Allergen-stimulated human CD4+ T cells | Allergen | Inhibition observed (in combination with fluticasone propionate) | Salbutamol (no effect) | nih.gov |
Table 2: Inhibition of Inflammatory Mediators by this compound in in vivo Models
| Mediator | Preclinical Model | This compound Effect | Comparator | Reference(s) |
|---|---|---|---|---|
| TNF-α | Murine model (LPS-induced) | ED50 ≈ 0.1 mg/kg (oral) | Albuterol (ED50 ≈ 0.1 mg/kg, shorter duration) | nih.govresearchgate.net |
| IL-1β | Murine model of systemic inflammation (LPS-induced) | Decreased serum concentrations | - | nih.gov |
| TNF-α | Murine model of systemic inflammation (LPS-induced) | Decreased serum concentrations | - | nih.gov |
| IL-5 | Human model of allergic asthma (allergen challenge) | Reduced serum levels (in combination with fluticasone) | Fluticasone alone | nih.gov |
Q & A
Q. What validated analytical methods are recommended for quantifying (R)-Salmeterol in pharmacokinetic studies?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method optimized via Design of Experiments (DOE) is widely used. Key parameters include mobile phase composition (e.g., methanol:phosphate buffer), flow rate (1.0 mL/min), and column temperature (30°C), validated for linearity (0.5–50 µg/mL), precision (RSD <2%), and recovery (>98%) . DOE enables systematic optimization of variables like pH and injection volume, ensuring robustness for quality control in drug formulation studies.
Q. What is the established efficacy profile of this compound as a bronchodilator in COPD management?
In a 12-week randomized trial, this compound (42 µg twice daily) significantly improved FEV₁ (p<0.0001 vs. placebo) and reduced dyspnea in COPD patients. It delayed time to first exacerbation (p<0.05 vs. ipratropium) and decreased rescue albuterol use, supporting its role as first-line bronchodilator therapy . Efficacy is attributed to prolonged β₂-receptor activation, with peak effects at 3 hours and duration >12 hours.
Advanced Research Questions
Q. How should researchers address contradictory findings regarding mortality risks associated with this compound in different clinical trials?
Conflicting data arise from trial design heterogeneity. The TORCH trial (n=6,112 COPD patients) showed a non-significant 17.5% mortality reduction with salmeterol/fluticasone (HR=0.825, p=0.052) , while the SMART study (n=26,355 asthma patients) reported increased asthma-related deaths in African Americans (RR=4.92, 95% CI:1.68–14.45) . Methodological reconciliation requires:
Q. What methodological considerations are critical when investigating ethnic disparities in this compound safety outcomes?
The SMART study highlighted 4.1-fold higher respiratory-related death risk in African Americans vs. Caucasians . Research must:
- Control for confounders : Socioeconomic access to ICS, genetic polymorphisms (e.g., ADRB2 Gly16Arg), and healthcare utilization patterns.
- Use real-world data (e.g., Clinical Practice Research Datalink) to emulate trials in broader populations .
- Apply causal inference models to isolate drug effects from systemic biases.
Q. What experimental approaches are used to characterize this compound's partial agonism at β₂-adrenergic receptors?
Operational model-fitting in guinea-pig trachea quantified salmeterol’s efficacy (log X=-0.1) and affinity (pKA=7.4) vs. isoprenaline (full agonist). Single-dose experiments revealed 40% maximal relaxation (vs. 80% for salbutamol), confirming partial agonism. Antagonist studies with propranolol further validated receptor-specific effects .
Q. How can real-world evidence studies be designed to validate clinical trial findings on this compound combination therapies?
Emulate randomized trials using propensity score matching in electronic health records. For example, Wing et al. replicated TORCH exacerbation reductions in COPD using primary care data but noted challenges in placebo emulation . Key steps:
- Define target populations with strict inclusion criteria (e.g., FEV₁/FVC <0.7).
- Adjust for immortal time bias via time-dependent Cox models.
- Incorporate sensitivity analyses to assess unmeasured confounding (e.g., smoking status).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
